molecular formula C17H14O3 B1217710 2-(2-Methoxyphenyl)-6-methylchromen-4-one CAS No. 89112-85-6

2-(2-Methoxyphenyl)-6-methylchromen-4-one

Cat. No.: B1217710
CAS No.: 89112-85-6
M. Wt: 266.29 g/mol
InChI Key: QEIHFNZSIRWEBX-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-6-methylchromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound is characterized by the presence of a methoxyphenyl group at the second position and a methyl group at the sixth position of the chromen-4-one core structure. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antioxidant, anti-inflammatory, and antimicrobial agent.

    Medicine: Explored for its potential therapeutic effects in the treatment of cancer, cardiovascular diseases, and neurodegenerative disorders.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals

Mechanism of Action

While the mechanism of action for “2-(2-Methoxyphenyl)-6-methylchromen-4-one” is not available, it’s worth noting that phenolic compounds are promising candidates for preventing and treating conditions in which oxidative stress is a contributing factor .

Safety and Hazards

While specific safety and hazard information for “2-(2-Methoxyphenyl)-6-methylchromen-4-one” is not available, it’s important to note that chemicals should be handled with appropriate safety measures. For example, “2-Methoxyphenyl isocyanate” is considered hazardous and requires personal protective equipment, adequate ventilation, and avoidance of contact with skin, eyes, or clothing .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-6-methylchromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with 2-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the corresponding chalcone intermediate. This intermediate is then cyclized using an acid catalyst, such as sulfuric acid, to yield the desired chromen-4-one derivative.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 2-methoxyphenyl is coupled with a halogenated chromen-4-one precursor in the presence of a palladium catalyst and a base, such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-6-methylchromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated, nitro, or alkyl-substituted derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyphenyl)chromen-4-one: Lacks the methyl group at the sixth position.

    6-Methylchromen-4-one: Lacks the methoxyphenyl group at the second position.

    2-Phenyl-6-methylchromen-4-one: Lacks the methoxy group on the phenyl ring.

Uniqueness

2-(2-Methoxyphenyl)-6-methylchromen-4-one is unique due to the presence of both the methoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties. The combination of these substituents enhances its reactivity and potential therapeutic applications compared to similar compounds .

Properties

IUPAC Name

2-(2-methoxyphenyl)-6-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c1-11-7-8-16-13(9-11)14(18)10-17(20-16)12-5-3-4-6-15(12)19-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEIHFNZSIRWEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358996
Record name 2-(2-methoxyphenyl)-6-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89112-85-6
Record name 2-(2-methoxyphenyl)-6-methylchromen-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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